molecular formula C10H14N2O3S B448432 Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate CAS No. 350996-95-1

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No. B448432
CAS RN: 350996-95-1
M. Wt: 242.3g/mol
InChI Key: WDWQGNNCVALKRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a thiophene ring. The various groups could be added sequentially through reactions like nucleophilic substitution, acylation, and esterification. The exact process would depend on the reactivity of the different positions on the thiophene ring and the specific reagents and conditions used .


Chemical Reactions Analysis

The compound contains several functional groups (amino, carbamoyl, methyl, and carboxylate) that could participate in various chemical reactions. For example, the amino group could engage in reactions like amide bond formation or be acylated. The carboxylate could undergo reactions typical of esters, like hydrolysis .


Physical And Chemical Properties Analysis

Physical and chemical properties like melting point, boiling point, solubility, stability, etc., would need to be determined experimentally. Computational methods could also provide estimates .

Scientific Research Applications

Synthesis and Dye Applications

Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate derivatives have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, offering shades ranging from yellow to brownish purple, exhibit very good wash, perspiration, sublimation, and rub fastness properties on polyester fabric, though they demonstrate poor photostability. Such applications highlight the compound's versatility in textile coloring and its potential for industrial dye manufacturing processes (Iyun et al., 2015).

Metal Complexation and Fabric Dyeing

Research has explored the complexation of disperse dyes derived from methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate with metals like Cu, Co, and Zn. These metal-complexed dyes have been applied to polyester and nylon 6.6 fabrics, yielding excellent fastness properties and vibrant shades of violet and brown. This study underscores the compound's utility in creating metal-complex dyes with superior fastness and aesthetic qualities for textile applications (Abolude et al., 2021).

Organic Synthesis and Pharmaceutical Intermediates

The compound has also been integral in organic synthesis, contributing to the development of various pharmaceutical intermediates. Its reactions with 1,3-dicarbonyl compounds have facilitated the synthesis of thieno[3,4-d]pyrimidines, showcasing its role in creating potentially bioactive molecules for pharmaceutical research (Ryndina et al., 2002).

Safety and Hazards

Safety data sheets (SDS) provide information on hazards, handling, storage, and emergency measures. If an SDS for this specific compound doesn’t exist, one could look at SDSs for similar compounds as a starting point .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. This could involve developing more efficient synthesis methods, studying its reactivity, investigating potential uses, and assessing its safety and environmental impact .

properties

IUPAC Name

methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-5-6(10(14)15-4)8(11)16-7(5)9(13)12(2)3/h11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWQGNNCVALKRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00345882
Record name Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350996-95-1
Record name Methyl 2-amino-5-[(dimethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350996-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-(dimethylcarbamoyl)-4-methylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00345882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350996-95-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.